2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-20-21-18(25-12)16-9-13-5-2-3-7-15(13)22(16)11-17(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEFRHIBVYRMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of oxadiazole, a heterocyclic compound that has been utilized in various applications, including as an essential part of the pharmacophore. .
Biological Activity
The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of indole derivatives conjugated with oxadiazole moieties. This structural configuration is significant for its potential biological activities, particularly in anticancer and antimicrobial applications. The biological activity of this compound is primarily attributed to the unique properties conferred by the indole and oxadiazole rings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes an indole unit, a tetrahydrofuran ring, and an oxadiazole moiety. The presence of these functional groups enhances its lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that compounds bearing oxadiazole and indole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown promising results against various bacterial strains.
- Anticancer Activity : Certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Activity
A study on related oxadiazole compounds highlighted their strong bactericidal effects, particularly against Staphylococcus spp. and other pathogens. For instance, derivatives similar to our compound were effective at concentrations as low as 100 µM without exhibiting significant cytotoxicity towards normal cell lines like L929 .
Anticancer Activity
Recent investigations into 1,3,4-oxadiazoles reveal their potential as anticancer agents through various mechanisms:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylase (HDAC).
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, contributing to their cytotoxic effects .
Case Studies
-
Cytotoxicity Testing : In vitro studies demonstrated that compounds with similar structures to this compound exhibited IC50 values below 30 µM against various cancer cell lines .
Compound Cell Line IC50 (µM) Compound A A549 (Lung) 25 Compound B HepG2 (Liver) 28 Compound C MCF7 (Breast) 22 - Mechanistic Studies : Molecular docking studies suggest that the compound interacts with target proteins involved in cancer cell proliferation, further supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this class of compounds is influenced by several structural features:
- The presence of electron-donating groups (e.g., methyl) at specific positions enhances activity.
- The combination of indole and oxadiazole rings appears crucial for maintaining bioactivity against both microbial and cancerous cells.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities, making it relevant in various therapeutic areas:
- Anticancer Activity : Studies have shown that derivatives of 5-methyl-1,3,4-oxadiazole possess significant anticancer properties. For instance, compounds structurally similar to 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide have demonstrated effectiveness against different cancer cell lines including glioblastoma and ovarian cancer with growth inhibition percentages exceeding 75% in certain cases .
- Neuroprotective Effects : The compound is being studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of tau protein aggregation, which is critical in the pathogenesis of tauopathies .
Case Study 1: Anticancer Efficacy
In vitro studies on similar oxadiazole derivatives revealed that they could inhibit cell viability in cancer lines such as OVCAR-8 and NCI-H460 by over 80%. These findings suggest that the compound could be further explored as a candidate for cancer therapy .
Case Study 2: Neurodegenerative Disease Models
Research indicates that compounds like this compound may reduce tau aggregation in cellular models of Alzheimer's disease. This highlights its potential as a neuroprotective agent against tau-mediated neurodegeneration .
Q & A
Q. What are the optimized synthetic routes for 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
The synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions .
- Step 2 : Indole functionalization using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3 : Acetamide coupling via carbodiimide-mediated acylation, with tetrahydrofuran-methylamine as the nucleophile .
Key reagents include carbodiimides (e.g., EDC/HOBt), sodium hydride for deprotonation, and DMF as a solvent. Reaction optimization requires strict control of temperature (0–60°C) and pH (neutral to mildly basic) .
Analytical Validation : TLC (Rf monitoring) and NMR (¹H/¹³C) confirm intermediate purity; final product identity is verified via HRMS and IR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Resolve indole proton environments (δ 7.0–8.5 ppm) and oxadiazole/tetrahydrofuran methyl groups (δ 1.2–3.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Pitfalls : Overlapping NMR signals (e.g., indole/oxadiazole protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial Activity : Oxadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anticancer Potential : Indole-acetamide hybrids inhibit kinase targets (e.g., EGFR) with IC₅₀ values in the nanomolar range .
- Neuroprotective Effects : Tetrahydrofuran moieties enhance blood-brain barrier penetration, modulating GABA receptors in preclinical models .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Solubility Issues : Poor aqueous solubility may reduce apparent activity; use DMSO/cosolvent systems (≤0.1% v/v) to mitigate .
- Metabolic Instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation) can skew in vivo results; stabilize via prodrug strategies .
Methodological Fix : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate via orthogonal assays (e.g., SPR for target binding) .
Q. What structural features drive its target selectivity in kinase inhibition?
- Oxadiazole Ring : Acts as a hydrogen-bond acceptor, mimicking ATP’s adenine moiety in kinase active sites .
- Indole Core : Hydrophobic interactions with kinase pocket residues (e.g., Phe-723 in EGFR) .
- Tetrahydrofuran-Methyl Group : Enhances solubility and reduces off-target binding via steric hindrance .
SAR Insights : Fluorination at the indole 5-position improves potency (2-fold lower IC₅₀), while bulkier tetrahydrofuran substituents reduce cytotoxicity .
Q. How can computational modeling guide the optimization of this compound?
- Docking Studies : Predict binding poses with targets (e.g., PARP-1 or COX-2) using AutoDock Vina or Schrödinger .
- MD Simulations : Assess stability of ligand-target complexes (50–100 ns trajectories) to prioritize derivatives with low RMSD (<2 Å) .
- ADMET Prediction : Use QikProp or SwissADME to optimize logP (2–3), PSA (<90 Ų), and CYP450 inhibition profiles .
Q. What strategies address low solubility in in vitro assays?
- Cosolvent Systems : Use PEG-400 or cyclodextrins to enhance dissolution without cytotoxicity .
- Salt Formation : Convert the free base to a hydrochloride or mesylate salt for improved aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to sustain release in physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
